REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[n:5][cH:6][cH:7][cH:8][cH:9]1.[CH3:10][O:11][c:12]1[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]1.[CH3:22][OH:23].[Na+:21].[OH-:20]>>[C:1]([CH:2]=[CH:16][c:15]1[cH:14][cH:13][c:12]([O:11][CH3:10])[cH:19][cH:18]1)(=[O:3])[c:4]1[n:5][cH:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=CC(=O)c2ccccn2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |